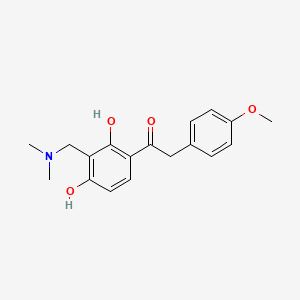
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, often referred to as a derivative of 2,4-dihydroxyphenyl compounds, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that suggests various mechanisms of action, particularly in the realms of anti-cancer and anti-inflammatory activities.
Anticancer Activity
Research indicates that compounds similar to this compound possess significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives with similar structural motifs exhibited IC50 values in the micromolar range against breast cancer cells, indicating potent cytotoxic effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 7.5 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 6.0 | Modulation of Bcl-2 family proteins |
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research has indicated that it can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
In a controlled study using RAW 264.7 macrophages, treatment with the compound resulted in:
- TNF-α Reduction : Decreased levels by approximately 40% at a concentration of 10 μM.
- IL-6 Reduction : Inhibition by about 50% at the same concentration.
These findings support the hypothesis that this compound may be beneficial in managing conditions characterized by excessive inflammation.
Mechanistic Insights
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to both its anticancer and anti-inflammatory effects.
- Gene Expression Regulation : The compound may influence the expression of genes related to apoptosis and inflammation.
Propriétés
IUPAC Name |
1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(2)11-15-16(20)9-8-14(18(15)22)17(21)10-12-4-6-13(23-3)7-5-12/h4-9,20,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATLLIWGFHSWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














